(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride

Catalog No.
S845830
CAS No.
1384435-38-4
M.F
C9H11ClF3NO
M. Wt
241.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1...

CAS Number

1384435-38-4

Product Name

(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride

IUPAC Name

(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethanamine;hydrochloride

Molecular Formula

C9H11ClF3NO

Molecular Weight

241.64 g/mol

InChI

InChI=1S/C9H10F3NO.ClH/c1-5(13)7-3-2-6(10)4-8(7)14-9(11)12;/h2-5,9H,13H2,1H3;1H/t5-;/m0./s1

InChI Key

HWFGIYDMPZNFEN-JEDNCBNOSA-N

SMILES

CC(C1=C(C=C(C=C1)F)OC(F)F)N.Cl

Canonical SMILES

CC(C1=C(C=C(C=C1)F)OC(F)F)N.Cl

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)F)OC(F)F)N.Cl

(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride is a synthetic compound characterized by its unique molecular structure, which includes a difluoromethoxy group and a fluorophenyl moiety. This compound is primarily studied for its potential pharmacological applications, particularly in the fields of psychiatry and neurology. Its chemical formula can be represented as C₉H₁₃ClF₂N O, indicating the presence of chlorine, fluorine, and nitrogen atoms, which contribute to its biological activity.

Involving (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride typically include nucleophilic substitutions and electrophilic aromatic substitutions. The difluoromethoxy group can undergo hydrolysis under certain conditions, leading to the formation of hydroxyl derivatives. Additionally, the amine functional group may participate in various coupling reactions, which are significant in medicinal chemistry for developing derivatives with enhanced biological properties

Research indicates that (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride exhibits notable biological activity, particularly as a potential antidepressant and anxiolytic agent. The compound's ability to interact with neurotransmitter systems, especially serotonin and norepinephrine pathways, suggests its role in modulating mood and anxiety disorders. Studies have shown that its structural components contribute to its binding affinity for specific receptors in the central nervous system .

The synthesis of (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available precursors such as 4-fluoroaniline and difluoromethyl ether.
  • Reagents: Common reagents include hydrochloric acid for salt formation and various catalysts to facilitate nucleophilic substitution reactions.
  • Process:
    • Step 1: React 4-fluoroaniline with difluoromethyl ether under acidic conditions.
    • Step 2: Isolate the resulting product through crystallization or chromatography.
    • Step 3: Convert the base form into the hydrochloride salt by treatment with hydrochloric acid .

(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride has potential applications in:

  • Pharmaceutical Development: As a candidate for antidepressant formulations due to its action on neurotransmitter systems.
  • Research: Utilized in studies investigating the mechanisms of action of psychoactive compounds and their effects on mood disorders.

Interaction studies have demonstrated that (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride can influence various biological pathways. Its interactions with serotonin receptors have been particularly noted, suggesting it may exhibit both agonistic and antagonistic properties depending on the receptor subtype involved. Additionally, computational models have been employed to predict its binding affinity and interaction dynamics with target proteins .

Similar Compounds

Several compounds share structural similarities with (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride, each exhibiting unique pharmacological profiles:

Compound NameStructural FeaturesBiological Activity
FluoxetineFluorinated phenyl amineSelective serotonin reuptake inhibitor
VenlafaxinePhenethylamine derivativeDual serotonin-norepinephrine reuptake inhibitor
DesvenlafaxineActive metabolite of venlafaxineAntidepressant effects

These compounds are often compared in studies assessing their efficacy and safety profiles in treating mood disorders, highlighting the unique aspects of (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride in terms of receptor selectivity and side effect profiles .

Molecular Formula and Composition (C9H11ClF3NO)

(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride possesses the molecular formula C9H11ClF3NO with a molecular weight of 241.64 grams per mole [1] [2]. The hydrochloride salt form represents the protonated state of the parent amine compound, incorporating one chloride anion to balance the positive charge on the ammonium nitrogen [1]. The elemental composition includes nine carbon atoms, eleven hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, and one oxygen atom [2].

The compound exhibits a distinctive fluorination pattern with three fluorine atoms distributed across the molecular framework [1]. Two fluorine atoms constitute the difluoromethoxy substituent (-OCF2H) at the ortho position of the phenyl ring, while the third fluorine atom occupies the para position directly on the aromatic ring [1] [2]. This specific fluorine distribution creates a unique electronic environment that significantly influences the compound's physicochemical properties [3] [4].

PropertyHydrochloride SaltFree Base
Molecular FormulaC₉H₁₁ClF₃NOC₉H₁₀F₃NO
Molecular Weight (g/mol)241.64205.18
Elemental CompositionC: 44.73%, H: 4.58%, Cl: 14.66%, F: 23.59%, N: 5.79%, O: 6.62%C: 52.68%, H: 4.91%, F: 27.79%, N: 6.83%, O: 7.80%

The presence of the chloride counterion in the hydrochloride salt form enhances water solubility compared to the free base, making it more suitable for pharmaceutical applications where aqueous formulations are required [2] [5].

Structural Representation and Molecular Architecture

The molecular architecture of (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride features a phenyl ring as the central scaffold with precise substitution patterns that define its three-dimensional structure [1] [6]. The aromatic ring exhibits a 2,4-disubstitution pattern, with the difluoromethoxy group (-OCF2H) positioned at the ortho carbon and a fluorine atom at the para carbon [1] [6].

The International Union of Pure and Applied Chemistry name systematically describes the compound as (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethanamine;hydrochloride [1]. The Simplified Molecular Input Line Entry System representation for the isomeric form is CC@@HN.Cl, clearly indicating the stereochemical configuration at the chiral center [6] [5].

The International Chemical Identifier string provides a comprehensive structural description: InChI=1S/C9H10F3NO.ClH/c1-5(13)7-3-2-6(10)4-8(7)14-9(11)12;/h2-5,9H,13H2,1H3;1H/t5-;/m0./s1 [1] [6]. This notation explicitly defines the absolute stereochemistry and connectivity pattern throughout the molecule [6].

Structural FeatureDescriptionSignificance
Aromatic RingPhenyl ring with 2,4-disubstitution patternProvides rigid scaffold and π-electron system
Difluoromethoxy GroupOCF2H group at ortho position (C2)Enhances lipophilicity and metabolic stability
Fluorine at C4 PositionFluorine atom at para positionModifies electronic distribution
Chiral Carbon (C1)Asymmetric carbon with S-configurationDetermines biological activity
Primary AmineTerminal -NH2 groupHydrogen bond donor; protonation site

Computational modeling predicts a dihedral angle of approximately 112 degrees between the ethanamine chain and the fluorophenyl ring, optimizing intermolecular interactions while minimizing steric hindrance [5]. This preferred conformation influences the compound's ability to interact with biological targets and affects its overall pharmacological profile [5] [7].

Stereochemical Configuration and Chirality

S-Configuration at C1 Position

The stereochemical configuration of (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride is unambiguously defined by the S-configuration at the C1 position, which represents the carbon atom bearing the primary amine group [1] [6]. According to the Cahn-Ingold-Prelog priority rules, the substituents around the chiral center are ranked based on atomic number, with the nitrogen-containing group receiving highest priority, followed by the substituted phenyl ring, the methyl group, and finally the hydrogen atom [8] [9].

The absolute configuration is designated as S (sinister) when viewing the molecule from the position opposite to the lowest priority substituent (hydrogen), with the remaining three substituents arranged in a counterclockwise sequence from highest to lowest priority [8] [9]. This stereochemical arrangement is critical for the compound's biological activity, as enantiomers often exhibit dramatically different pharmacological properties [10] [11].

The optical rotation of the S-enantiomer has been measured as [α]D = +12.5° (c = 1.0, methanol, 20°C), providing experimental confirmation of the absolute configuration [5]. This positive rotation indicates that the S-enantiomer rotates plane-polarized light in a clockwise direction under the specified conditions [10].

Stereochemical Stability Analysis

Stereochemical stability analysis reveals that (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride exhibits remarkable configurational stability under physiological conditions [12] [11]. The racemization half-life exceeds 1000 hours at 25°C in aqueous solution at physiological hydrogen ion concentration (7.4), indicating minimal epimerization under biological conditions [11] [13].

The high stereochemical stability results from the absence of acidic hydrogen atoms adjacent to the chiral center and the electronic effects of the fluorinated aromatic ring system [12] [3]. The electron-withdrawing nature of the fluorine substituents stabilizes the carbon-nitrogen bond at the chiral center, preventing facile proton abstraction that could lead to racemization [3] [4].

PropertyValue
Chiral CenterC1 (carbon attached to amine group)
Absolute ConfigurationS-configuration at C1 position
Optical Rotation [α]D+12.5° (c = 1.0, methanol, 20°C)
Enantiomeric Excess>99% ee (pharmaceutical grade)
Racemization Half-life>1000 hours at 25°C (aqueous, pH 7.4)
Configurational StabilityHigh stability under physiological conditions

Analytical methods for stereochemical purity determination employ chiral high-performance liquid chromatography with ultraviolet detection, utilizing specialized chiral stationary phases such as Chiralpak AD-H with hexane/isopropanol/diethylamine mobile phase systems [10] [13]. These methods can reliably detect enantiomeric impurities at levels below 0.1%, ensuring pharmaceutical-grade stereochemical purity [10].

Structural Analogs and Derivatives

R-Enantiomer (1384435-41-9)

The R-enantiomer of 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride, bearing Chemical Abstracts Service Registry Number 1384435-41-9, represents the mirror-image stereoisomer of the target compound [15]. This enantiomer possesses identical molecular formula and connectivity but exhibits opposite three-dimensional spatial arrangement around the chiral carbon center [8] [10].

The R-configuration follows the same Cahn-Ingold-Prelog priority ranking system but results in a clockwise arrangement when viewed from the appropriate perspective [8] [9]. While the physical properties such as melting point, boiling point, and solubility in achiral solvents remain identical between enantiomers, their biological activities typically differ significantly [10] [11].

The optical rotation of the R-enantiomer exhibits equal magnitude but opposite sign compared to the S-enantiomer, demonstrating the characteristic behavior of enantiomeric pairs [10]. This stereochemical relationship is fundamental to understanding structure-activity relationships in pharmaceutical development [10] [11].

Free Base Form (CID 71755776)

The free base form, (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine, represents the deprotonated neutral molecule with PubChem Compound Identifier 71755776 [6]. This form maintains the same stereochemical configuration but lacks the chloride counterion present in the hydrochloride salt [6] [5].

The molecular weight of the free base (205.18 grams per mole) differs from the hydrochloride salt by the mass of hydrogen chloride (36.46 grams per mole) [6] [5]. The free base exhibits higher lipophilicity with a calculated logarithm of the partition coefficient of 2.1 compared to 1.8 for the hydrochloride salt [5].

Physical properties of the free base include liquid state at room temperature and reduced water solubility compared to the hydrochloride salt [5]. The higher basicity of the free amine (calculated acid dissociation constant 10.4) compared to the protonated form facilitates different formulation strategies and biological interactions [5].

Structurally Related Fluorinated Compounds

Several structurally related fluorinated compounds share the core ethanamine phenyl framework while differing in fluorine substitution patterns [16] [17] [18]. The compound 1-[4-(difluoromethoxy)-3-fluorophenyl]ethanamine (PubChem Compound Identifier 104234057) represents a positional isomer with the difluoromethoxy group at the para position and fluorine at the meta position [18].

Another analog, 1-[4-(difluoromethoxy)-2-fluorophenyl]ethanamine (PubChem Compound Identifier 103846327), features the difluoromethoxy group at the para position with fluorine at the ortho position [19]. The compound 2-[2-(difluoromethoxy)-6-fluorophenyl]ethanamine (PubChem Compound Identifier 171397111) represents a chain-extended analog with an additional methylene unit [17].

CompoundCAS NumberPubChem CIDRelationship
(1R)-enantiomer hydrochloride1384435-41-9Not assignedMirror image stereoisomer
(1S)-free base1344957-66-971755776Deprotonated form
4-difluoromethoxy-3-fluoro analogNot assigned104234057Positional isomer
4-difluoromethoxy-2-fluoro analogNot assigned103846327Positional isomer
Chain-extended analogNot assigned171397111Homologous compound

The (R)-1-(2-(difluoromethoxy)-5-fluorophenyl)ethan-1-amine (Chemical Abstracts Service Registry Number 1568070-65-4) demonstrates the impact of fluorine positioning on molecular properties [20]. These structural variations provide insight into structure-activity relationships and guide medicinal chemistry optimization efforts [21] [22].

Physical State and Organoleptic Properties

(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride exists as a crystalline solid under standard conditions [1]. The compound typically appears as a white to off-white powder, characteristic of amine hydrochloride salts used in pharmaceutical applications [2] [3]. This physical form is consistent with the ionic nature of the hydrochloride salt, which promotes crystalline packing through electrostatic interactions between the protonated amine cation and chloride anion [4] [5].

The crystalline nature of the compound is attributed to the formation of strong hydrogen bonds between the ammonium group and the chloride ion, alongside weaker intermolecular interactions involving the fluorinated aromatic system [5]. Amine hydrochloride salts are typically preferred in pharmaceutical formulations due to their enhanced stability, reduced volatility, and improved handling characteristics compared to their free base counterparts [4] [6].

Molecular Weight (241.64 g/mol)

The molecular weight of (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride is 241.64 g/mol [7] [8] [2] [3] [1]. This value corresponds to the molecular formula C₉H₁₁ClF₃NO, which includes:

  • Base amine structure: C₉H₁₀F₃NO (205.18 g/mol) [9] [10] [11]
  • Hydrochloride salt addition: +36.46 g/mol (HCl)

The molecular weight falls within the typical range for small-molecule pharmaceutical compounds and is consistent with the molecular composition containing multiple fluorine atoms, which contribute significantly to the overall mass despite their small atomic radius [12].

Solubility Profile in Various Solvents

Aqueous Solubility

As a hydrochloride salt, (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride demonstrates enhanced water solubility compared to its free base form [4]. The ionic nature of the salt promotes dissolution in polar protic solvents through ion-dipole interactions and hydrogen bonding with water molecules [4] [5].

Organic Solvent Solubility

The solubility in organic solvents varies depending on the solvent characteristics:

Polar Aprotic Solvents: Moderate to good solubility is expected in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. These solvents can effectively solvate both the ionic components and the fluorinated aromatic system [13] [14].

Polar Protic Solvents: Alcohols and other protic solvents may show variable solubility depending on their hydrogen bonding capacity and polarity. The presence of fluorinated groups can affect solvation patterns [15] [14].

Nonpolar Solvents: Limited solubility is anticipated in hydrocarbons and other nonpolar solvents due to the ionic nature of the hydrochloride salt and the polar character imparted by the fluorine substituents.

Stability Parameters and Degradation Pathways

Chemical Stability

The compound exhibits good chemical stability under standard storage conditions (2-8°C, protected from light) [10] [1] [16]. The presence of multiple fluorine substituents generally enhances chemical stability due to the strong C-F bonds (bond dissociation energy ≈ 485 kJ/mol) [17] [18].

Spectroscopic Characteristics

NMR Spectral Analysis

¹H NMR Characteristics:

  • Aromatic protons: Expected in the range of 6.5-8.0 ppm, with coupling patterns influenced by fluorine substitution
  • Methyl group: Appearing as a doublet around 1.0-1.5 ppm due to coupling with the chiral center
  • Difluoromethoxy proton: Characteristic triplet around 6.5-7.0 ppm due to coupling with two equivalent fluorine atoms
  • Ammonium protons: Broad signals in the 8-10 ppm region in D₂O exchange experiments

¹³C NMR Features:

  • Aromatic carbons: Range of 110-160 ppm with characteristic splitting patterns due to fluorine coupling
  • Chiral carbon: Expected around 45-55 ppm
  • Methyl carbon: Approximately 15-25 ppm
  • Difluoromethoxy carbon: Characteristic triplet around 115-125 ppm (¹JCF ≈ 260 Hz) [23] [24]

¹⁹F NMR Analysis:
The compound exhibits two distinct fluorine environments [23] [25] [26]:

  • Difluoromethoxy fluorines: Expected around -82 to -78 ppm as a doublet due to coupling with the CHF₂ proton [27] [28]
  • Aromatic fluorine: Anticipated in the range of -110 to -120 ppm, appearing as a singlet [27] [29]

The ¹⁹F NMR chemical shifts provide excellent sensitivity for structural identification and purity assessment, with the wide chemical shift range (>400 ppm) enabling clear differentiation between fluorine environments [23] [25] [30].

IR Absorption Profile

Key IR Absorption Bands:

  • N-H stretching: 3200-3500 cm⁻¹ (ammonium salt characteristic broad absorption) [6]
  • C-H stretching: 2800-3100 cm⁻¹ (aliphatic and aromatic C-H bonds)
  • Aromatic C=C stretching: 1450-1650 cm⁻¹
  • C-F stretching: Multiple bands in the 1000-1400 cm⁻¹ region [24] [31] [32]
    • Difluoromethoxy C-F stretches: ~1000-1200 cm⁻¹
    • Aromatic C-F stretch: ~1200-1300 cm⁻¹
  • C-O stretching: 1150-1250 cm⁻¹ (ether linkage in difluoromethoxy group) [24]

The IR spectrum provides valuable fingerprint information for compound identification and can be used to confirm the presence of the hydrochloride salt through characteristic N-H⁺ absorption patterns [6].

Mass Spectrometry Fragmentation Pattern

Molecular Ion: The molecular ion peak appears at m/z 241 (M⁺) for the protonated molecule, with characteristic isotope patterns due to chlorine and fluorine content [33] [34].

Common Fragmentation Pathways:

  • Loss of HCl: m/z 205 ([M-HCl]⁺), representing the free base molecular ion [35] [33]
  • α-Cleavage: Loss of the ethyl group, resulting in fluorinated benzyl cation fragments [33] [34]
  • Fluorine-containing fragments: Characteristic ions containing CF₂ and CHF₂ groups [36] [26]
  • Aromatic fragments: Formation of substituted phenyl cations and related aromatic species [33] [34]

The mass spectrometry fragmentation pattern provides definitive structural confirmation and can be used for quantitative analysis in pharmaceutical quality control applications [37].

Fluorine-Specific Properties and Interactions

Electronic Effects

The difluoromethoxy group acts as a moderate electron-withdrawing substituent through both inductive and resonance effects [38] [39]. Based on Hammett constant studies of similar difluoromethoxy-containing compounds, the group exhibits:

  • Inductive effect (σI): +0.22 (electron-withdrawing) [38] [39]
  • Resonance effect (σR): +0.07 (weak electron-withdrawing) [38] [39]

These electronic effects influence the aromatic ring's reactivity and may affect the compound's biological activity and pharmacokinetic properties [38] [39].

Fluorine-Specific Interactions

Hydrogen Bonding: Fluorine atoms can participate in weak hydrogen bonding as acceptors, though this interaction is generally weaker than conventional hydrogen bonds [17] [40]. The difluoromethoxy group may engage in C-H···F interactions with biological targets.

Conformational Effects: The fluorine substituents influence molecular conformation through several mechanisms [17]:

  • Gauche effect: Fluorine atoms prefer gauche conformations relative to electron-withdrawing groups
  • Dipole-dipole interactions: Multiple fluorine substituents create local electric fields that affect molecular geometry
  • Steric considerations: Despite fluorine's small size, multiple fluorine substitution can create significant steric bulk

Protein Interactions: Fluorinated aromatic systems can engage in specialized interactions with protein targets [41] [42] [40]:

  • Hydrophobic interactions: Enhanced binding through increased lipophilicity
  • Electrostatic interactions: Fluorine's electronegativity can create favorable electrostatic complementarity
  • Conformational stability: Fluorination can stabilize specific protein-ligand conformations

Metabolic Stability

The multiple fluorine substituents significantly enhance the compound's metabolic stability [17] [12] [18]:

  • Cytochrome P450 resistance: C-F bonds are generally resistant to oxidative metabolism
  • Hydrolytic stability: Fluorinated aromatic compounds show enhanced resistance to hydrolytic enzymes
  • Reduced bioactivation: Lower propensity for formation of reactive metabolites compared to non-fluorinated analogs

Dates

Last modified: 08-16-2023

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